molecular formula C9H5F3N2OS B13313266 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13313266
M. Wt: 246.21 g/mol
InChI Key: FZTKOFRDXNEXPJ-UHFFFAOYSA-N
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Description

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one ( 235101-33-4) is a high-purity chemical building block belonging to the 2-aminobenzothiazole class of compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . This compound features a benzothiazole ring system bearing an amino group and a ketone functionality with a trifluoromethyl group, making it a versatile intermediate for the synthesis of more complex molecules. The 2-aminobenzothiazole core is of significant research interest due to its wide spectrum of reported pharmacological activities. Derivatives of this scaffold have been investigated for their potential anti-inflammatory, antifungal, antiviral, analgesic, antioxidant, and anticonvulsant properties . Furthermore, the 2-aminobenzothiazole structure is a key component in several FDA-approved drugs and clinical candidates, such as the neuroprotective agent Riluzole and the antitumor compound Phortress, highlighting the therapeutic relevance of this chemical class . The presence of the trifluoroethyl ketone moiety in this particular compound enhances its utility as a synthetic intermediate, allowing for further functionalization and exploration of structure-activity relationships in various research programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H5F3N2OS

Molecular Weight

246.21 g/mol

IUPAC Name

1-(2-amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F3N2OS/c10-9(11,12)7(15)4-1-2-5-6(3-4)16-8(13)14-5/h1-3H,(H2,13,14)

InChI Key

FZTKOFRDXNEXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C(F)(F)F)SC(=N2)N

Origin of Product

United States

Preparation Methods

Research Data:

Step Reagents Conditions Yield Reference
Nucleophilic substitution Trifluoroacetyl chloride Base (e.g., DIPEA) 75-85%
Cyclization Sulfur source (e.g., Lawesson's reagent) Reflux 65-78%
Final acylation Acyl chloride Room temperature 70-80%

Multicomponent and Cascade Reactions

Modern heterocyclic synthesis often employs multicomponent reactions (MCRs) for rapid assembly. According to the MDPI publication on heterocycle synthesis, cascade cyclizations involving ortho-propynol phenyl azides and other heteroatom precursors can be adapted to synthesize benzothiazolyl derivatives with trifluoromethyl groups.

Methodology:

  • Reactants: Ortho-propynol phenyl azides, thiourea derivatives, trifluoroacetic acid derivatives.
  • Conditions: Catalytic TMSBr or acid catalysis under mild conditions.
  • Outcome: Formation of benzothiazole rings with trifluoromethyl ketone functionalities via cascade cyclization.

Research Data:

Reaction Type Catalyst Temperature Yield Reference
Cascade cyclization TMSBr 50°C 60-78%
Multicomponent Acid catalysis Room temp 55-70%

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, especially palladium-catalyzed coupling, has been employed to attach trifluoroethyl groups onto aromatic heterocycles. The use of Pd(0) or Pd(II) complexes with phosphine ligands facilitates the formation of the trifluoroethyl benzothiazole core.

Procedure:

  • Starting materials: Halogenated benzothiazole derivatives.
  • Coupling partner: Trifluoroethyl boronic acids or trifluoroethyl halides.
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
  • Conditions: Reflux in suitable solvents (e.g., toluene or DMF), with base (e.g., potassium carbonate).

Research Data:

Catalyst Substrate Yield Conditions Reference
Pd(PPh₃)₄ 6-bromo-2-aminobenzothiazole 65-80% Reflux, base
PdCl₂(PPh₃)₂ Halogenated benzothiazole 60-75% Reflux

Alternative Synthetic Routes:

Borylation and Subsequent Functionalization

Borylation of benzothiazole derivatives followed by trifluoromethylation using electrophilic trifluoromethylating agents (e.g., Togni's reagent) offers a versatile route. This method allows selective introduction of the trifluoroethyl group at the desired position.

Direct Fluorination Techniques

Utilizing reagents like diethylaminosulfur trifluoride (DAST) or specialized fluorinating agents can directly convert suitable precursors into trifluoromethyl ketones attached to heterocycles.

Summary of Key Preparation Methods

Method Key Reagents Advantages Limitations References
Nucleophilic substitution & cyclization Trifluoroacetyl chloride, sulfur sources High yield, straightforward Multiple steps, need for purification
Cascade multicomponent reactions Azides, acids, catalysts Rapid, efficient Limited substrate scope
Metal-catalyzed cross-coupling Halogenated benzothiazoles, trifluoroethyl boronic acids High selectivity, versatile Requires transition metals
Borylation & trifluoromethylation Benzothiazole derivatives, Togni's reagent High regioselectivity Specialized reagents ,

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoroethanone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroethanone group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Data

  • Predicted Collision Cross-Section (CCS): Adduct-specific CCS values (e.g., [M+H]⁺: 137.9 Ų) suggest a compact molecular geometry, critical for mass spectrometry-based identification .
  • Synthetic Relevance: The compound’s structure aligns with intermediates in Pd-catalyzed N-arylation and reductive alkylation reactions, as seen in related trifluoroacetophenone derivatives .
Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one 21222-61-7 C₉H₈F₃N₂OS 2-Amino, 6-trifluoroethanone 258.24 High lipophilicity; potential CNS activity due to benzothiazole core
1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one 83279-38-3 C₈H₄BrF₃O 3-Bromophenyl, trifluoroethanone 253.02 Bromine enables cross-coupling reactivity; higher halogenated weight
1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine 185949-49-9 C₉H₈FN₂S 6-Fluoro, 2-ethanamine 196.23 Fluorine enhances metabolic stability; amine group for solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide EP3348550A1 C₁₅H₁₀F₃N₂OS 6-CF₃, 2-acetamide 344.32 Acetamide for H-bonding; CF₃ increases electron withdrawal
1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one 1343447-95-9 C₇H₅F₃N₂O 4-Aminopyridin-3-yl, trifluoroethanone 190.12 Pyridine core alters basicity; lower molecular weight
Key Comparative Insights

Biological Activity The benzothiazole core in the target compound is associated with anti-HIV integrase activity in analogs (e.g., quinolizine derivatives) . N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives (EP3348550A1) show enhanced binding affinity due to the CF₃ group, suggesting the target compound’s trifluoroethanone may similarly modulate target interactions .

Synthetic Accessibility The target compound’s synthesis likely parallels Pd-catalyzed routes used for 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one (), but the amino group necessitates protective strategies to avoid side reactions . 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one (CAS 83279-38-3) serves as a versatile intermediate for Suzuki couplings, a pathway less feasible for the amino-substituted target compound .

Stability: Unlike the pyridine-based 1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one, the benzothiazole core may confer photostability, though storage conditions remain unspecified .

Industrial Relevance Patent activity (EP3348550A1) highlights benzothiazoles as privileged scaffolds in drug discovery. The target compound’s unique substitution pattern offers novelty for intellectual property claims .

Biological Activity

1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one is a compound that has garnered attention due to its potential biological activities. This article examines its antimicrobial, anticancer, and antiviral properties based on recent research findings.

The compound's chemical structure includes a benzothiazole moiety, which is known for its diverse biological activities. The trifluoroethanone group enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of benzothiazole derivatives. For instance:

  • A derivative of 2-aminobenzothiazole demonstrated moderate antimicrobial activity against Enterococcus faecalis .
  • Further investigations into benzothiazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro (NO₂) has been linked to increased antibacterial efficacy .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundActivity AgainstConcentration (mg/ml)Reference
2-AminobenzothiazoleEnterococcus faecalis 50
Benzothiazole derivative with NO₂S. aureus, E. coli 50

Anticancer Activity

The anticancer properties of benzothiazoles have been widely studied. Compounds derived from 2-amino-benzothiazole have shown promising results:

  • In vitro studies indicated that certain benzothiazole derivatives exhibited cytotoxicity against human melanoma cell lines (A-375) and HepG-2 liver cancer cells .
  • A combination therapy involving benzothiazoles and doxorubicin has been noted to enhance cytotoxic effects against cancer cells while reducing toxicity to non-cancerous cells .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzothiazole derivativeA-375 (Melanoma) 35
Benzothiazole derivative with doxorubicinHepG-2 20

Antiviral Activity

The antiviral potential of benzothiazole derivatives has also been investigated:

  • Compounds derived from this class have shown efficacy in suppressing the hepatitis C virus (HCV) replicon model by over 70%, although some exhibited cytotoxic effects on host cells .

Table 3: Antiviral Activity of Benzothiazole Derivatives

CompoundVirusSuppression (%)Cytotoxicity (%)Reference
Benzothiazole derivativeHCV >7035

Case Studies

Several case studies have documented the biological activities of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that introducing halogen substituents enhanced the antimicrobial activity of benzothiazoles against a range of pathogens .
  • Anticancer Synergy : Research indicated that combining benzothiazole derivatives with existing chemotherapeutics could potentiate their effects against resistant cancer cell lines .

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Amino-1,3-benzothiazol-6-yl)-2,2,2-trifluoroethan-1-one to improve yield and purity?

Methodological Answer:

  • Key Variables : Vary reaction conditions such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility or THF for controlled reactivity), and catalysts (e.g., Pd/C for hydrogenation steps).
  • Purification : Use column chromatography with silica gel (gradient elution: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using 1H^1H/13C^{13}C NMR and FT-IR to track functional groups (e.g., trifluoromethyl ketone at ~1700 cm1^{-1}) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for benzothiazole) and amine protons (δ 5.0–6.0 ppm, exchangeable with D2_2O).
    • 19F^{19}F NMR: Detect trifluoromethyl groups (δ -60 to -80 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve bond lengths/angles (e.g., C=O bond ~1.21 Å) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., HIV-1 protease inhibition, IC50_{50} < 10 µM for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (e.g., -40°C to 80°C).
  • Crystallographic Validation : Compare experimental X-ray structures (refined via SHELX) with DFT-optimized geometries (B3LYP/6-31G* level) to identify conformational discrepancies .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify amine proton assignments in crowded spectral regions .

Q. What strategies can elucidate the reaction mechanism of benzothiazole ring formation in this compound?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via time-resolved 1H^1H NMR or in situ IR spectroscopy.
  • Isotope Effects : Use 18O^{18}O-labeled reagents to trace oxygen incorporation in the ketone group.
  • Computational Modeling : Employ Gaussian or ORCA to calculate transition states (e.g., cyclization via intramolecular nucleophilic attack) .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like HIV-1 protease (PDB: 3NU3).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) on immobilized protein surfaces.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

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